![molecular formula C16H16N2 B11874003 1-Ethyl-2-phenyl-1H-indol-3-amine CAS No. 70997-69-2](/img/structure/B11874003.png)
1-Ethyl-2-phenyl-1H-indol-3-amine
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Overview
Description
1-Ethyl-2-phenyl-1H-indol-3-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with an ethyl group at the 1-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenyl-1H-indol-3-amine can be synthesized through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions. For instance, the reaction of phenylhydrazine with ethyl phenyl ketone in the presence of an acid catalyst such as methanesulfonic acid can yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of catalysts and solvents is carefully controlled to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-phenyl-1H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acids and other oxidized derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
1-Ethyl-2-phenyl-1H-indol-3-amine and its derivatives have shown significant potential as anticancer agents. Several studies have evaluated their efficacy against various cancer cell lines:
- In Vitro Studies : A study demonstrated that derivatives of indole compounds exhibited potent growth inhibition in several cancer cell lines, with some showing GI50 values as low as 56 nM, indicating strong antiproliferative activity against human tumor cells .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways, including the NF-kB pathway .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated:
- Cytokine Inhibition : Research indicates that this compound can suppress pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, demonstrating its ability to modulate inflammatory responses .
- COX Enzyme Inhibition : Some derivatives have shown selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects .
Antimicrobial Activity
The antimicrobial properties of this compound are notable:
- Broad Spectrum : Compounds related to this indole derivative have exhibited activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and VRE. The mechanism involves the inhibition of bacterial topoisomerase IV and DNA gyrase enzymes .
Pathogen | Activity | Mechanism |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition observed | Topoisomerase IV and DNA gyrase inhibition |
Vancomycin-resistant Enterococcus faecium (VRE) | Effective against resistant strains | Similar mechanism as above |
Candida albicans | Potent antifungal activity | Inhibition of lanosterol 14α-demethylase |
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have shown promising results:
- Alzheimer's Disease Models : Studies indicate that treatment with this compound significantly improves cognitive function and reduces markers of neuroinflammation in animal models of Alzheimer's disease . This suggests potential therapeutic applications for neurodegenerative disorders.
Synthesis and Structural Modifications
The synthesis of this compound has been achieved through various methods, often involving structural modifications that enhance its biological activity:
Compound Modification | Effect on Activity |
---|---|
Substitution at position 3 | Increased antiproliferative activity |
Introduction of halogens | Enhanced antimicrobial properties |
Mechanism of Action
The mechanism of action of 1-Ethyl-2-phenyl-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that regulate immune responses. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-Methyl-2-phenyl-1H-indol-3-amine: Similar structure but with a methyl group instead of an ethyl group.
2-Phenyl-1H-indol-3-amine: Lacks the ethyl group at the 1-position.
1-Ethyl-2-methyl-1H-indol-3-amine: Has a methyl group at the 2-position instead of a phenyl group.
Uniqueness: 1-Ethyl-2-phenyl-1H-indol-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethyl and phenyl groups at specific positions on the indole ring can result in distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
70997-69-2 |
---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-ethyl-2-phenylindol-3-amine |
InChI |
InChI=1S/C16H16N2/c1-2-18-14-11-7-6-10-13(14)15(17)16(18)12-8-4-3-5-9-12/h3-11H,2,17H2,1H3 |
InChI Key |
LRJOIPITAMDENA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N |
Origin of Product |
United States |
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